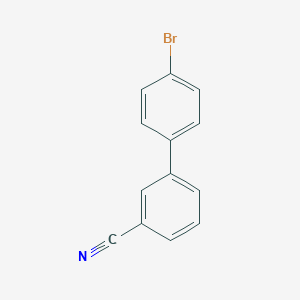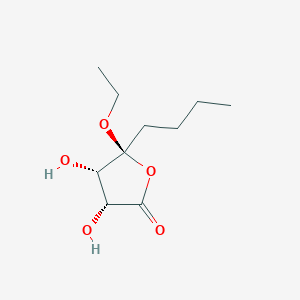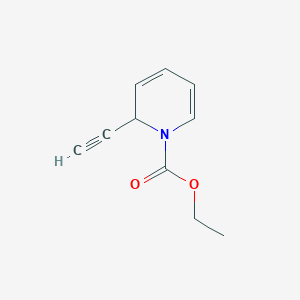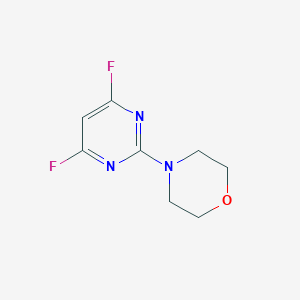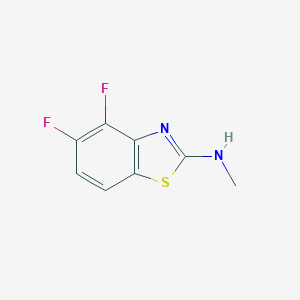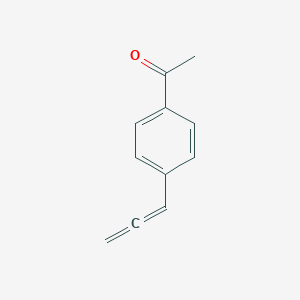
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone, also known as chalcone, is a naturally occurring compound found in many plants. It is a yellow crystalline solid that has been extensively studied for its potential therapeutic applications. Chalcone has been found to possess a wide range of biological activities including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone is complex and depends on the biological activity being studied. Chalcone has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, cancer, and microbial infections. It inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. Chalcone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense. Chalcone induces apoptosis, cell cycle arrest, and inhibits angiogenesis in cancer cells by modulating various signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. Chalcone inhibits the replication of viruses by inhibiting viral entry, replication, and assembly.
生化和生理效应
Chalcone has been found to possess various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-1β, tumor necrosis factor-α, and interleukin-6. Chalcone also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. Chalcone possesses antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to protect against oxidative damage in various cell types including neurons, hepatocytes, and cardiomyocytes. Chalcone induces apoptosis, cell cycle arrest, and inhibits angiogenesis in cancer cells. It also sensitizes cancer cells to chemotherapy and radiotherapy. Chalcone inhibits the growth of bacteria, fungi, and viruses.
实验室实验的优点和局限性
Chalcone has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized. It possesses a wide range of biological activities that can be studied in vitro and in vivo. Chalcone can be used as a lead compound for the development of new drugs for various diseases. However, there are also some limitations for lab experiments with 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone. It has poor solubility in water, which can affect its bioavailability and pharmacokinetics. Chalcone also has low stability under acidic conditions, which can limit its use in acidic environments.
未来方向
There are several future directions for the study of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone. One potential area of research is the development of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone-based drugs for the treatment of various diseases such as cancer, inflammation, and microbial infections. Another area of research is the optimization of the synthesis method for 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone to improve its yield and purity. The identification of new biological activities of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone and its derivatives is also an area of interest. The investigation of the pharmacokinetics and bioavailability of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone in vivo is another future direction. Finally, the study of the structure-activity relationship of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone and its derivatives can provide insights into the molecular mechanisms of its biological activities.
合成方法
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The reaction proceeds through an intermediate enolate ion, which then undergoes an aldol condensation reaction to form the 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone. The reaction can be carried out in various solvents such as ethanol, methanol, or water. The yield of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学研究应用
Chalcone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, tumor necrosis factor-α, and interleukin-6. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Chalcone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to protect against oxidative damage in various cell types including neurons, hepatocytes, and cardiomyocytes.
Chalcone has been investigated for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines including breast, lung, colon, and prostate cancer cells. Chalcone induces apoptosis, cell cycle arrest, and inhibits angiogenesis in cancer cells. It also sensitizes cancer cells to chemotherapy and radiotherapy.
Chalcone has been reported to possess anti-microbial properties against various pathogens including bacteria, fungi, and viruses. It inhibits the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Chalcone also inhibits the growth of fungi such as Candida albicans and Aspergillus fumigatus. It has been shown to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
属性
CAS 编号 |
159527-72-7 |
|---|---|
产品名称 |
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone |
分子式 |
C11H10O |
分子量 |
158.2 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h4-8H,1H2,2H3 |
InChI 键 |
FMJXOWKUEVYMGW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C=C=C |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C=C=C |
同义词 |
Ethanone, 1-[4-(1,2-propadienyl)phenyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



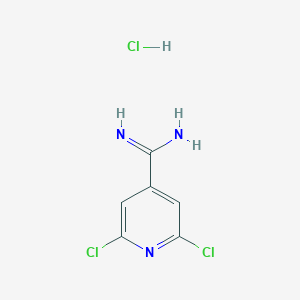

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)



